1-(2-Chlorophenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
Overview
Description
1-(2-Chlorophenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with 2-chloronitrobenzene, followed by reduction of the nitro group to an amine.
Introduction of Benzenesulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 2-methyl-5-(propan-2-yl)benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions of sulfonyl-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)piperazine: Lacks the benzenesulfonyl group, making it less versatile in terms of chemical reactivity.
4-(2-Methyl-5-(propan-2-yl)benzenesulfonyl)piperazine:
Uniqueness
1-(2-Chlorophenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is unique due to the presence of both the chlorophenyl and benzenesulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for a wide range of applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-15(2)17-9-8-16(3)20(14-17)26(24,25)23-12-10-22(11-13-23)19-7-5-4-6-18(19)21/h4-9,14-15H,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYFRDRPWISKPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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